Cas no 1338981-89-7 (4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline)

4-Fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline is a fluorinated aromatic compound featuring an imidazole-substituted aniline core. Its structural design combines a fluoro-substituted phenyl ring with a methylimidazole moiety, offering unique electronic and steric properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The fluorine atom enhances metabolic stability and lipophilicity, while the imidazole group provides a coordination site for metal binding or hydrogen bonding interactions. Its well-defined reactivity profile makes it suitable for further functionalization, enabling applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its sensitivity.
4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline structure
1338981-89-7 structure
Product Name:4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline
CAS No:1338981-89-7
MF:C11H12FN3
MW:205.231485366821
CID:5207819
PubChem ID:62809674
Update Time:2025-05-21

4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline
    • 4-fluoro-N-[(1H-imidazol-2-yl)methyl]-3-methylaniline
    • n-((1h-Imidazol-2-yl)methyl)-4-fluoro-3-methylaniline
    • Z1021299818
    • 1H-Imidazole-2-methanamine, N-(4-fluoro-3-methylphenyl)-
    • 4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline
    • Inchi: 1S/C11H12FN3/c1-8-6-9(2-3-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)
    • InChI Key: VMADWICXBYMXSE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)NCC1=NC=CN1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 200
  • XLogP3: 2
  • Topological Polar Surface Area: 40.7

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Additional information on 4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline

4-Fluoro-N-(1H-Imidazol-2-yl)methyl-3-methylaniline: A Comprehensive Overview

The compound 4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline (CAS No. 1338981-89-7) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its unique structural features, which include a fluorine atom at the para position, a methyl group at the meta position, and an imidazole ring attached via a methylene group to the nitrogen atom of the aniline moiety. These structural elements contribute to its distinct chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline, allowing researchers to explore its applications in drug design and material synthesis. The presence of the imidazole ring, a heterocyclic structure known for its aromaticity and stability, enhances the compound's ability to participate in various chemical reactions, including hydrogen bonding and π–π interactions. These properties make it an attractive candidate for use in pharmaceuticals, where such interactions are critical for drug-target binding.

One of the most promising areas of research involving this compound is its application in medicinal chemistry. The 4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline structure has been shown to exhibit potent bioactivity against several disease targets, including cancer and neurodegenerative disorders. For instance, studies have demonstrated that this compound can modulate key signaling pathways involved in cell proliferation and apoptosis, making it a potential lead compound for anticancer drug development.

In addition to its pharmacological applications, 4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline has also garnered attention in materials science due to its ability to form stable coordination complexes. Researchers have explored its use as a ligand in metalloorganic frameworks (MOFs) and other advanced materials, leveraging its unique electronic properties to enhance material performance. This dual functionality underscores the versatility of this compound across multiple scientific disciplines.

The synthesis of 4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and cyclization processes. Recent optimizations in synthetic protocols have significantly improved the yield and purity of this compound, making it more accessible for large-scale studies. Moreover, green chemistry approaches have been integrated into its synthesis to minimize environmental impact and reduce waste generation.

From a structural perspective, 4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline exhibits a high degree of symmetry and conjugation, which influences its optical and electronic properties. These characteristics make it an ideal candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Ongoing research is focused on optimizing its electronic properties further to enhance device performance.

In terms of toxicity and safety profiles, 4-fluoro-N-(1H-imidazol-2-yl)methyl-3-methylaniline has been subjected to rigorous testing to ensure its suitability for biomedical applications. Initial studies indicate that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for drug development. However, further long-term studies are required to fully assess its safety profile.

The integration of computational chemistry tools has significantly advanced our understanding of 4-fluoro-N-(1H-imidazol-2-yli methyl)-3-methylaniline's molecular behavior. Quantum mechanical calculations have provided insights into its electronic structure, reactivity patterns, and interaction mechanisms with biological targets. These computational studies complement experimental findings and guide the design of more effective derivatives.

Looking ahead, the continued exploration of 4-fluoro-N-(1H-imidazol -2-yli methyl)-3-methylaniline's properties is expected to unlock new applications across diverse fields. Its unique combination of structural features and functional groups positions it as a valuable tool in both academic research and industrial development.

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